molecular formula C17H22N4O2 B2665870 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1797641-77-0

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2665870
CAS RN: 1797641-77-0
M. Wt: 314.389
InChI Key: HPHJGEHSOOFRLZ-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MPAA is a pyrazole-based molecule that belongs to the class of piperidine compounds. It has been studied extensively for its unique chemical and biological properties.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including those related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as evidenced by in vitro tests such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) assays. The study highlights the effect of hydrogen bonding on the self-assembly processes of these complexes, demonstrating their potential in the design of new antioxidant agents (Chkirate et al., 2019).

Synthesis and Biological Evaluation

The synthesis and evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as a DPPH scavenging, analgesic, and anti-inflammatory agent showcases another aspect of the compound's applications. The synthesized compound displayed noticeable activities in vitro and in vivo, suggesting its potential as a multifunctional therapeutic agent (Nayak et al., 2014).

Anticancer and Antiviral Activities

Another study focused on the synthesis of new 2‐pyrazoline‐substituted 4‐thiazolidinones, starting from pyrazolines. These compounds were evaluated for their in vitro anticancer activity against a broad panel of cancer cell lines and for antiviral activities. The research identified compounds with selective inhibition of leukemia cell lines and high activity against the Tacaribe TRVL 11 573 virus strain, demonstrating the potential of such derivatives in anticancer and antiviral therapy (Havrylyuk et al., 2013).

Green Synthesis and Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases an environmentally friendly synthesis approach. This process is important for the production of antimalarial drugs and highlights the role of green chemistry in the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-16-7-11-20(12-8-16)15-5-3-14(4-6-15)19-17(22)13-21-10-2-9-18-21/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJGEHSOOFRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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